molecular formula C11H27NO6SSi B599507 3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate CAS No. 151778-80-2

3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate

Cat. No.: B599507
CAS No.: 151778-80-2
M. Wt: 329.483
InChI Key: BHNQVXFIWQMDDV-UHFFFAOYSA-N
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Description

“3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate” is a chemical compound with the molecular formula C11H27NO6SSi . It has a molecular weight of 329.50 g/mol . This compound is used as a chemical intermediate and is particularly important in scientific experiments.


Molecular Structure Analysis

The molecular structure of this compound includes 11 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, 1 sulfur atom, and 1 silicon atom . The exact mass of the molecule is 329.13283529 .


Physical And Chemical Properties Analysis

This compound has a melting point of 125-8°C . It’s worth noting that the boiling point is not available .

Mechanism of Action

The mechanism of action of 3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate is not fully understood, but it is believed to involve the formation of a covalent bond between the dimethylsulfonium cation and the trimethoxysilylpropylazaniumyl anion. This bond is believed to be highly reactive and can be used to form a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be non-toxic and non-carcinogenic. It has also been shown to have no mutagenic or teratogenic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate in laboratory experiments include its high reactivity and its ability to form a variety of compounds. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of this compound is that it has a limited shelf life and must be stored in an airtight container.

Future Directions

The future directions for 3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals. Additionally, further research into its use in the synthesis of polymers, catalysts, and other materials is needed. Finally, further research into its potential uses in biotechnology and nanotechnology is needed.

Synthesis Methods

The synthesis of 3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate is relatively simple and involves the reaction of dimethylsulfoxide (DMSO) with trimethoxysilylpropylazaniumyl chloride. DMSO is reacted with the chloride in a two-step process. In the first step, the chloride reacts with the DMSO to form a dimethylsulfonium salt. In the second step, the salt is reacted with trimethoxysilylpropylazaniumyl chloride to form the desired product.

Scientific Research Applications

3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including polymers, catalysts, and other materials. It has also been used in the synthesis of organic molecules, such as amino acids. Additionally, this compound has been used in the synthesis of pharmaceuticals, as it is an effective reagent for the synthesis of various compounds.

Safety and Hazards

The compound is classified as causing skin irritation and serious eye irritation . It may also cause respiratory irritation . When handling this compound, it’s recommended to wear protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name

3-[dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H27NO6SSi/c1-12(2,8-6-10-19(13,14)15)9-7-11-20(16-3,17-4)18-5/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNQVXFIWQMDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC[Si](OC)(OC)OC)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H27NO6SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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